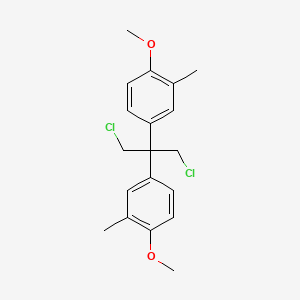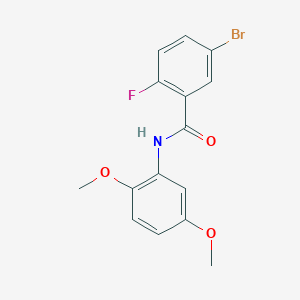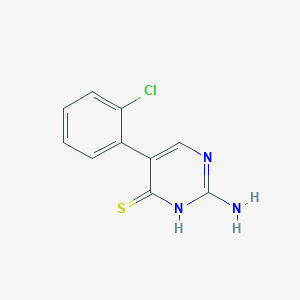
2-Isopropyl-5-methylcyclohexyl hydratropate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-methylcyclohexyl hydratropate can be achieved through several synthetic routes. One common method involves the Steglich esterification reaction, where (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol is reacted with hydratropic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5-methylcyclohexyl hydratropate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
2-Isopropyl-5-methylcyclohexyl hydratropate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-methylcyclohexyl hydratropate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to enhance the percutaneous absorption of certain drugs by disrupting the intercellular lipid structure of the stratum corneum . This disruption increases the partitioning of drugs into the skin, thereby improving their absorption.
Comparison with Similar Compounds
2-Isopropyl-5-methylcyclohexyl hydratropate can be compared with other similar compounds such as:
2-Isopropyl-5-methylcyclohexanone: This compound shares a similar cyclohexyl structure but differs in its functional groups.
2-Isopropyl-5-methylcyclohexyl heptanoate: Another related compound with a different ester group, known for its use in enhancing drug absorption.
2-Isopropyl-5-methylcyclohexyl ®-4-methylbenzenesulfonimidate: This compound is used in asymmetric synthesis and has unique stereochemical properties.
The uniqueness of this compound lies in its specific ester group and its ability to enhance drug absorption through the skin, making it a valuable compound in pharmaceutical research.
Properties
CAS No. |
32213-55-1 |
|---|---|
Molecular Formula |
C19H28O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-phenylpropanoate |
InChI |
InChI=1S/C19H28O2/c1-13(2)17-11-10-14(3)12-18(17)21-19(20)15(4)16-8-6-5-7-9-16/h5-9,13-15,17-18H,10-12H2,1-4H3 |
InChI Key |
HZQGVIGDGRFMNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C(C)C2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-butylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11960980.png)





![4-[(2-Hydroxyethyl)(propan-2-yl)amino]but-2-yn-1-ol](/img/structure/B11961033.png)
![11,12-Dibromo-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B11961040.png)


![Diethyl 2,2-bis[(4-nitrophenyl)methyl]propanedioate](/img/structure/B11961056.png)



